Cumyl-cbmica

CB1 receptor binding affinity competitive radioligand binding

Cumyl-CBMICA (SGT-280) occupies a defined intermediate activity niche essential for systematic SAR studies of cyclic tail SCRAs, bridging the gap between 5-membered cyclopentylmethyl and 3-membered cyclopropylmethyl homologs. Its cyclobutylmethyl tail is a novel chemotype unavailable in prior patent literature, making it a critical reference for spectral library expansion. Validated LC-QToF-MS and GC-MS fingerprints, alongside well-characterized Phase I metabolism yielding distinct monohydroxylated and dihydroxylated urinary markers, ensure unambiguous forensic identification. This analytical reference standard (≥98% purity) enables reliable instrument calibration, β-arrestin2 recruitment assays, and urine screening program validation.

Molecular Formula C23H26N2O
Molecular Weight 346.5 g/mol
CAS No. 2571070-88-5
Cat. No. B10820644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCumyl-cbmica
CAS2571070-88-5
Molecular FormulaC23H26N2O
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4CCC4
InChIInChI=1S/C23H26N2O/c1-23(2,18-11-4-3-5-12-18)24-22(26)20-16-25(15-17-9-8-10-17)21-14-7-6-13-19(20)21/h3-7,11-14,16-17H,8-10,15H2,1-2H3,(H,24,26)
InChIKeyINXXQNIOWMOYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cumyl-CBMICA (CAS 2571070-88-5) Baseline Characterization and Identity for Forensic and Pharmacological Reference Procurement


Cumyl-CBMICA (also designated SGT-280) is an indole-3-carboxamide synthetic cannabinoid receptor agonist (SCRA) characterized by a cyclobutylmethyl (CBM) tail moiety [1]. It was first identified in 2019 through the EU ADEBAR plus project and formally notified via the EMCDDA Early Warning System [2]. The compound acts as a full agonist at the human cannabinoid receptor 1 (hCB1) [3] and is supplied as an analytical reference standard intended for research and forensic applications .

Why Cumyl-CBMICA Cannot Be Substituted by Generic Indole or Indazole SCRA Analogs: The Critical Role of the Cyclobutylmethyl Tail


Generic substitution within the SCRA class is precluded by pronounced structure-activity relationships (SAR) governing CB1 activation. The pendant tail is a critical pharmacophore, with the optimal chain length for CB1 activation approximating an n-pentyl equivalent (e.g., cyclopentylmethyl or cyclohexylmethyl) [1]. The activity of SCRAs encompassing cyclic tails decreases with decreasing number of carbons forming the cyclic moiety [1]. Cumyl-CBMICA, bearing a four-membered cyclobutyl ring, occupies a distinct and intermediate activity niche compared to analogs with larger rings (e.g., CUMYL-CPMICA with a cyclopentylmethyl tail) and those with smaller rings (e.g., CUMYL-CPrMICA with a cyclopropylmethyl tail) [1]. Additionally, the indole core in Cumyl-CBMICA confers substantially lower in vitro potency relative to its indazole counterpart Cumyl-CBMINACA, underscoring that even single-atom heterocyclic substitutions produce large quantitative differences [2].

Cumyl-CBMICA Quantitative Differentiation Evidence: Head-to-Head Pharmacological and Analytical Comparator Data


Cumyl-CBMICA vs. Cumyl-CBMINACA: Direct Comparison of hCB1 Binding Affinity (Ki)

In a direct head-to-head study using competitive ligand binding assays on cell membranes expressing human CB1 receptors, Cumyl-CBMICA exhibited a binding affinity (Ki) of 29.3 nM, which is approximately 22-fold lower affinity than its indazole counterpart Cumyl-CBMINACA (Ki = 1.32 nM) [1].

CB1 receptor binding affinity competitive radioligand binding indole vs indazole

Cumyl-CBMICA vs. Cumyl-CBMINACA: Direct Comparison of hCB1 Functional Potency (EC50)

Using a functional [35S]GTPγS activation assay on hCB1-expressing cell membranes, Cumyl-CBMICA showed an EC50 of 497 nM, while Cumyl-CBMINACA was markedly more potent with an EC50 of 55.4 nM [1]. This represents a ~9-fold difference in functional activation potency.

CB1 receptor functional activity GTPγS assay potency

Cumyl-CBMICA vs. Cumyl-CBMINACA: Direct Comparison of hCB1 Efficacy (Emax)

In the same [35S]GTPγS functional assay, Cumyl-CBMICA produced a maximal efficacy (Emax) of 168%, compared to Cumyl-CBMINACA with an Emax of 207% [1].

CB1 receptor efficacy Emax GTPγS assay

Cumyl-CBMICA SAR Position: Comparative Activity Across Cyclic Tail Homologs

A comprehensive systematic library of cumyl-indole SCRAs established that CB1 activation decreases with decreasing number of carbons in the cyclic tail moiety. Cumyl-CBMICA (cyclobutylmethyl, 4-membered ring) occupies an intermediate position between CUMYL-CPMICA (cyclopentylmethyl, 5-membered ring) which shows higher activity approximating the n-pentyl optimum, and CUMYL-CPrMICA (cyclopropylmethyl, 3-membered ring) which shows the least CB1 activity in all assay formats [1].

structure-activity relationship cyclic tail CB1 activation molecular docking

Cumyl-CBMICA Analytical Characterization: Unique Spectral and Structural Identification for Forensic Procurement

Cumyl-CBMICA was the first SCRA identified worldwide containing a cyclobutylmethyl group as a side chain, a structural feature not described in any patent prior to its 2019 identification [1]. Comprehensive analytical characterization data including GC-MS, GC-sIR, LC-ESI-qToF-MS, Raman spectroscopy, and NMR spectroscopy have been established and distributed internationally, providing a verified spectral fingerprint [1]. Reference spectral data (FTIR, Raman, and multiple GC-MS spectra) are publicly accessible [2].

analytical reference standard GC-MS NMR Raman forensic toxicology

Cumyl-CBMICA Metabolic Differentiation: Distinct Phase I Hydroxylation Pattern vs. Cumyl-CBMINACA

Human Phase I metabolism studies using LC-QToF-MS analysis of urine and pooled human liver microsome (pHLM) assays revealed that Cumyl-CBMICA is primarily hydroxylated at the indole ring, whereas its indazole analog Cumyl-CBMINACA undergoes hydroxylation mainly at the cyclobutylmethyl (CBM) moiety [1]. This divergent metabolic fate produces distinct urinary marker sets.

Phase I metabolism hydroxylation urinary markers LC-QToF-MS toxicology

Cumyl-CBMICA Optimal Procurement Scenarios: Research and Forensic Applications Aligned with Verified Evidence


Forensic Toxicology: Reference Standard for Urinary Metabolite Identification

Procure Cumyl-CBMICA as an analytical reference standard for forensic urine screening programs. The compound's well-characterized Phase I metabolism, with primary hydroxylation at the indole ring, yields specific monohydroxylated and dihydroxylated urinary markers that are distinct from those of Cumyl-CBMINACA [1]. Validated analytical data including LC-QToF-MS and GC-MS spectral fingerprints enable unambiguous identification in biological samples [1][2].

Pharmacological Research: CB1 Receptor Structure-Activity Relationship Studies

Employ Cumyl-CBMICA as an intermediate-activity reference compound within systematic SAR studies of cyclic tail SCRAs. The compound's cyclobutylmethyl (4-membered) tail occupies a defined activity rank position between the 5-membered cyclopentylmethyl (higher activity) and 3-membered cyclopropylmethyl (lowest activity) homologs [4]. Its established hCB1 binding affinity (Ki = 29.3 nM) and functional potency (EC50 = 497 nM) provide quantitative benchmarks for comparative pharmacology [1].

Method Development: GC-MS and NMR Spectral Library Construction

Acquire Cumyl-CBMICA for the development and validation of analytical methods targeting synthetic cannabinoids. Comprehensive, multi-platform spectral data including GC-MS, Raman, and NMR are publicly available, providing a verified reference fingerprint for instrument calibration and method validation [2][REFS-2a]. The compound's cyclobutylmethyl tail represents a structurally distinct chemotype not previously described in patents, making it a valuable addition to spectral libraries [REFS-2a].

In Vitro Signaling Studies: Beta-Arrestin2 Recruitment Assays

Utilize Cumyl-CBMICA as a test compound in live cell-based nanoluciferase complementation reporter assays monitoring β-arrestin2 recruitment to CB1. The compound has been validated as a CB1 agonist in this assay format, with confirmed activity and efficacy (E-max = 168% relative to JWH-018 baseline) [1][5]. This enables its use as a comparator for evaluating signaling bias or novel SCRA candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cumyl-cbmica

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.